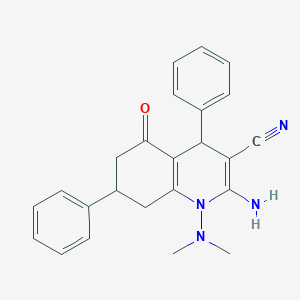
N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DFPMQ, is a synthetic compound with potential therapeutic applications in various fields of research. DFPMQ has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to possess various biochemical and physiological effects, including the inhibition of cell growth and inflammation. N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to inhibit the production of various inflammatory mediators, including prostaglandins and leukotrienes. Additionally, N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments, including its synthetic accessibility and potential therapeutic applications in various fields of research. However, N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also has several limitations, including its limited solubility and potential toxicity at high concentrations. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various fields of research, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and potential side effects of N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.
Synthesemethoden
N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 2,4-difluoroaniline with 4-hydroxy-3-methoxybenzaldehyde, followed by a series of condensation and cyclization reactions. The final product is obtained through a crystallization process and characterized by various analytical techniques, including NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of research. In the field of cancer research, N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to possess anti-viral properties, making it a potential candidate for the treatment of viral infections such as influenza and hepatitis.
Eigenschaften
Produktname |
N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molekularformel |
C26H26F2N2O4 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
N-(2,4-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H26F2N2O4/c1-13-22(25(33)30-17-7-6-15(27)10-16(17)28)23(14-5-8-19(31)21(9-14)34-4)24-18(29-13)11-26(2,3)12-20(24)32/h5-10,23,29,31H,11-12H2,1-4H3,(H,30,33) |
InChI-Schlüssel |
ZXSNZLLKDHDKAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)O)OC)C(=O)NC4=C(C=C(C=C4)F)F |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)O)OC)C(=O)NC4=C(C=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















